4-Bromo-2-[(methylamino)methyl]aniline

GPCR pharmacology Trace amine-associated receptor 1 Neuropsychiatric disorders

Sourcing a reliable TAAR1 tool compound with defined human/mouse potency is a common bottleneck. 4-Bromo-2-[(methylamino)methyl]aniline solves this by offering consistent dual activity: human TAAR1 EC50 4.9 µM, mouse EC50 1.8 µM, plus p38α MAPK IC50 40 nM. · ≥95% purity (HPLC) ensures reproducible pharmacology. · Stable supply chain with ambient shipping; multigram quantities available for lead optimization.

Molecular Formula C8H11BrN2
Molecular Weight 215.094
CAS No. 1199781-39-9
Cat. No. B2432600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-[(methylamino)methyl]aniline
CAS1199781-39-9
Molecular FormulaC8H11BrN2
Molecular Weight215.094
Structural Identifiers
SMILESCNCC1=C(C=CC(=C1)Br)N
InChIInChI=1S/C8H11BrN2/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5,10H2,1H3
InChIKeyHCDBITUQEAPQJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-[(methylamino)methyl]aniline – Specialized Medicinal Chemistry & Chemical Biology


4-Bromo-2-[(methylamino)methyl]aniline is a brominated aromatic amine derivative (C8H11BrN2, MW 215.09 g/mol) characterized by a 4-bromo substituent and a 2-[(methylamino)methyl] side chain on the aniline core [1]. This substitution pattern creates a multifunctional scaffold enabling participation in diverse synthetic transformations and specific protein interactions. As an aniline derivative, it serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical candidates, agrochemicals, and specialty chemicals . Its structural features provide distinct advantages over simpler aniline analogs in terms of both synthetic utility and biological target engagement profiles.

4-Bromo-2-[(methylamino)methyl]aniline: Irreplaceable by Simple Analogs


In medicinal chemistry and chemical biology, subtle variations in substitution pattern profoundly impact molecular properties. Simple 4-bromoaniline lacks the methylaminomethyl side chain, which introduces additional hydrogen bonding capacity, alters lipophilicity (XLogP3-AA 1.9 vs ~1.6 for 4-bromoaniline), and enables distinct protein interactions [1]. Conversely, the non-brominated analog 2-[(methylamino)methyl]aniline loses the bromine atom, which serves as a critical functional handle for cross-coupling reactions and contributes to hydrophobic binding pockets. The precise combination of the 4-bromo substituent and the 2-[(methylamino)methyl] group in the target compound creates a unique chemical space that cannot be replicated by simple mixture or generic substitution. Furthermore, as evidenced below, this compound exhibits distinct target selectivity profiles compared to its chloro-analog, underscoring the non-interchangeability of halogen substituents in biological systems.

4-Bromo-2-[(methylamino)methyl]aniline – Comparison with Closest Analogs


Human TAAR1 Agonist Potency: Bromo vs. Chloro

4-Bromo-2-[(methylamino)methyl]aniline demonstrates 1.6-fold higher potency as an agonist at the human trace amine-associated receptor 1 (TAAR1) compared to its 4-chloro analog [1]. This represents a moderate but meaningful enhancement in human receptor engagement.

GPCR pharmacology Trace amine-associated receptor 1 Neuropsychiatric disorders

Mouse TAAR1 Agonist Potency Comparison

While the bromo compound exhibits moderate human TAAR1 potency, the chloro analog is significantly more potent at the mouse ortholog [1]. This species-specific divergence is critical for designing in vivo rodent studies.

GPCR pharmacology Species selectivity Translational pharmacology

Alpha-2 Adrenergic Receptor Binding Affinity

4-Bromo-2-[(methylamino)methyl]aniline binds to the alpha-2 adrenergic receptor with an affinity of 16 nM [1]. While no direct comparator data is available for the chloro analog, this represents a potential off-target interaction that may influence cardiovascular or CNS effects.

Adrenergic receptor Off-target pharmacology Safety screening

p38alpha MAPK Inhibitory Activity

4-Bromo-2-[(methylamino)methyl]aniline inhibits p38alpha mitogen-activated protein kinase (MAPK) with an IC50 of 40 nM [1]. This kinase activity is not a general feature of simple aniline derivatives and may contribute to anti-inflammatory properties.

Kinase inhibition p38 MAPK Inflammation

Selectivity vs. Beta-1 and Muscarinic M1 Receptors

4-Bromo-2-[(methylamino)methyl]aniline shows no detectable affinity for the beta-1 adrenergic receptor and minimal activity at the muscarinic M1 receptor (affinity = 1 at 1 µM) . This contrasts with the alpha-2 adrenergic receptor affinity, demonstrating a degree of receptor selectivity.

Receptor selectivity Off-target screening Safety pharmacology

TAAR5 Agonist Activity

4-Bromo-2-[(methylamino)methyl]aniline exhibits weak agonist activity at mouse TAAR5 (EC50 > 10 µM) [1], indicating that the compound does not potently engage this related trace amine receptor.

GPCR selectivity TAAR5 Cross-reactivity

4-Bromo-2-[(methylamino)methyl]aniline – Research & Procurement Applications


TAAR1 Agonist Chemical Probe for Neurobiology

Procure 4-Bromo-2-[(methylamino)methyl]aniline as a TAAR1 agonist tool compound with defined human (EC50 4.9 µM) and mouse (EC50 1.8 µM) potency [1]. Its species-specific activity profile makes it suitable for comparative pharmacology studies aimed at understanding TAAR1 function in rodent models versus human systems.

Dual TAAR1/p38alpha MAPK Modulation for Anti-Inflammatory Research

Leverage the dual activity profile of 4-Bromo-2-[(methylamino)methyl]aniline as a TAAR1 agonist (EC50 4.9 µM human) and p38alpha MAPK inhibitor (IC50 40 nM) [2]. This unique combination is of interest for exploring novel anti-inflammatory mechanisms where both trace amine signaling and MAPK pathway inhibition may provide synergistic effects.

Versatile Intermediate for Cross-Coupling Synthesis

Utilize 4-Bromo-2-[(methylamino)methyl]aniline as a key building block in multi-step organic syntheses. The 4-bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methylaminomethyl side chain provides opportunities for alkylation, acylation, and reductive amination, enabling the construction of diverse chemical libraries.

GPCR Selectivity Profiling and Off-Target Assessment

Employ 4-Bromo-2-[(methylamino)methyl]aniline in selectivity panels to assess its interaction with adrenergic (alpha-2 IC50 16 nM, beta-1 no affinity) and muscarinic (M1 negligible) receptors . Its unique binding fingerprint can serve as a reference for optimizing selectivity in related chemotypes and for understanding the pharmacophore requirements for alpha-2 adrenergic receptor engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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